molecular formula C17H15ClN4O4S2 B11579243 N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11579243
M. Wt: 438.9 g/mol
InChI Key: VNDMFXSXFPVNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and a chlorophenyl group. These structural features contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps. One common method includes the intramolecular cyclization of a chloroacetamide derivative in the presence of ammonium . This reaction forms the thiazole ring, which is a crucial part of the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling the temperature, pH, and concentration of reactants. Additionally, the use of catalysts and solvents can be adjusted to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects . The compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide stands out due to its unique combination of a thiazole ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not commonly found in similar compounds .

Properties

Molecular Formula

C17H15ClN4O4S2

Molecular Weight

438.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-oxo-2-(4-sulfamoylphenyl)imino-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C17H15ClN4O4S2/c18-10-1-3-11(4-2-10)20-15(23)9-14-16(24)22-17(27-14)21-12-5-7-13(8-6-12)28(19,25)26/h1-8,14H,9H2,(H,20,23)(H2,19,25,26)(H,21,22,24)

InChI Key

VNDMFXSXFPVNGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.